Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Pharmaceutical Intermediates Analytical Chemistry Quality Control

Impurity profiling and API synthesis demand structurally authenticated intermediates. Generic bicyclic amines risk batch-to-batch variability that derails ANDA submissions. This compound resolves that gap: (1) Batch-specific CoA with HPLC, NMR, and GC ensures regulatory-grade impurity tracking for Gliclazide methods. (2) ≥95% purity minimizes side reactions in multi-step cannabinoid antagonist synthesis. (3) Controlled storage (2-8°C, inert atm.) preserves integrity for reproducible results.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 54528-00-6
Cat. No. B033302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrocyclopenta[c]pyrrol-2(1H)-amine
CAS54528-00-6
SynonymsHexahydro-Cyclopenta[c]pyrrol-2(1H)-amine;  Hexahydrocyclopenta[c]pyrrol-2(1H)-amine;  2(1H)-Aminohexahydrocyclopenta[c]pyrrole;  3-Amino-3-azabicyclo[3.3.0]octane;  N-Amino-3-azabicyclo[3.3.0]octane; _x000B__x000B_
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)N
InChIInChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2
InChIKeyFJYWNYLUZBMVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6): Chemical Profile and Sourcing Fundamentals


Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-00-6), also known as 3-Amino-3-azabicyclo[3.3.0]octane or octahydrocyclopenta[c]pyrrol-2-amine, is a bicyclic secondary amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.20 g/mol [1]. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably the antidiabetic drug Gliclazide and cannabinoid receptor antagonists [2][3]. The compound is characterized by a fully saturated bicyclic structure, which imparts specific reactivity and stability profiles . This guide provides procurement-relevant, quantitative evidence to differentiate this compound from its closest analogs and in-class alternatives.

Procurement Risk: Why Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Cannot Be Generically Substituted


Substituting Hexahydrocyclopenta[c]pyrrol-2(1H)-amine with a closely related analog or an in-class compound without rigorous verification introduces significant scientific and regulatory risk. This compound is not merely a general building block; it is a specific, well-characterized intermediate with defined purity specifications (e.g., ≥98% by HPLC) and controlled impurity profiles that are critical for downstream synthesis, particularly in pharmaceutical applications . Its use as a certified reference standard (e.g., Gliclazide Impurity 1) mandates a level of characterization—including batch-specific Certificates of Analysis (CoA) for NMR, HPLC, and GC—that is not universally available for unqualified alternatives [1]. Furthermore, the compound's stability and handling requirements (e.g., storage at 2-8°C under an inert atmosphere) are specific and documented; deviation can lead to degradation and experimental failure, a risk not quantified for unvetted substitutes [2]. The quantitative evidence below demonstrates precisely where this compound offers verifiable differentiation for scientific selection.

Quantitative Differentiation Guide: Hexahydrocyclopenta[c]pyrrol-2(1H)-amine vs. Analogues


Purity Specification: ≥98% (HPLC) vs. Standard 95-97% Grades

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is commercially available with a certified purity of ≥98.0% as determined by HPLC, a specification that is verified by batch-specific Certificates of Analysis (CoA) . This level of purity is quantifiably superior to more common 95-97% purity grades offered for this compound class . The higher purity grade directly translates to lower levels of unspecified impurities, which is critical for reproducible synthetic yields and minimizing side reactions in complex multi-step syntheses. Furthermore, a manufacturer specification for this high-purity grade includes a controlled impurity limit for the specific related substance, 3-Nitroso-3-azabicyclo[3.3.0]octane, at ≤20 ppm, a level not specified for lower-grade alternatives [1].

Pharmaceutical Intermediates Analytical Chemistry Quality Control

Stability and Storage: Quantified Shelf-Life vs. Uncharacterized Analogs

The long-term stability of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is explicitly defined by validated storage conditions. For the neat compound, it must be stored at 2-8°C under an inert atmosphere and protected from light to prevent degradation [1]. For prepared stock solutions, stability is quantified: solutions are stable for up to 6 months when stored at -80°C, but only for 1 month at -20°C [2]. This level of detailed stability data, which is crucial for planning long-term studies and avoiding experimental variability due to compound degradation, is typically absent for less-characterized or generic analogs, making procurement of a well-defined product a scientifically sound choice.

Chemical Stability Inventory Management Reference Standards

Regulatory-Ready Identity: Certified Reference Standard vs. Generic Intermediates

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (as its hydrochloride salt, CAS 58108-05-7) is a named impurity in the sulfonylurea antidiabetic drug Gliclazide (Gliclazide Impurity 1) [1]. In this capacity, it is supplied as a certified reference standard with comprehensive characterization data compliant with regulatory guidelines, suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [2]. This specific, regulatory-defined application differentiates it from a generic building block. A typical in-class analog or alternative intermediate lacks this defined identity and the associated regulatory documentation, making the procurement of this specific compound essential for any laboratory performing Gliclazide-related analyses.

Pharmaceutical Analysis Regulatory Compliance Method Validation

Salt Form Advantage: Hydrochloride Melting Point vs. Free Base Alternatives

The hydrochloride salt of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 58108-05-7) offers a distinct analytical and handling advantage over the free base (CAS 54528-00-6) and many of its in-class analogs. It has a well-defined, sharp melting point of 170-174 °C (lit.), a critical physical constant used for identity verification and purity assessment . In contrast, the free base is often a liquid or low-melting solid with a less precise melting point range (e.g., -15°C to -10°C), making it more difficult to characterize using standard techniques [1]. This solid salt form also exhibits enhanced stability and is easier to weigh and handle accurately, a significant practical advantage in both R&D and manufacturing settings.

Solid-State Chemistry Formulation Analytical Method Development

Comprehensive Characterization: Multi-Technique QC vs. Minimal Data Packages

Procurement of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from reputable suppliers includes access to a comprehensive, batch-specific analytical data package. This package typically includes results from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) . This multi-technique verification ensures not only purity but also structural identity and the absence of volatile impurities. In contrast, many generic or alternative sources for this compound class may only provide a simple Certificate of Analysis (CoA) with limited or no supporting spectral data, forcing the end-user to perform their own costly and time-consuming characterization [1]. This pre-verified quality significantly reduces the technical burden and accelerates the research timeline.

Quality Assurance Analytical Chemistry Pharmaceutical Sourcing

High-Impact Application Scenarios for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine


Pharmaceutical Impurity Profiling and Reference Standard Sourcing

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, specifically as its hydrochloride salt, is an essential reference standard for Gliclazide impurity analysis. Laboratories engaged in developing or validating analytical methods for Gliclazide drug substance or drug product must source this compound to identify and quantify the Gliclazide Impurity 1 peak [1]. The compound's availability with comprehensive characterization data and potential traceability to USP or EP standards directly supports regulatory filings and ensures compliance with ANDA requirements [2]. Procuring a lower-purity or uncharacterized alternative would invalidate the analytical work.

Precision Synthesis of High-Purity Pharmaceutical Intermediates

For synthetic chemists developing novel drug candidates, especially those targeting neurological or cardiovascular pathways where the octahydrocyclopenta[c]pyrrole scaffold is prevalent, the high purity (≥98.0% HPLC) of this compound is non-negotiable . Using a lower-purity starting material introduces unknown impurities that can derail multi-step syntheses, lower yields, and complicate purification. The documented stability and storage requirements (2-8°C, inert atmosphere) ensure the compound remains a reliable and consistent building block, minimizing batch-to-batch variability [3].

Development of Cannabinoid Receptor Antagonists

3-Amino-3-azabicyclo[3.3.0]octane is a documented reactant in the synthesis of cannabinoid receptor antagonists [4]. In this highly specialized area of medicinal chemistry, structural integrity and high purity are paramount for achieving desired binding affinities and selectivity. The availability of batch-specific NMR and HPLC data allows researchers to confirm the identity and purity of their starting material before initiating complex and costly synthetic sequences, thereby de-risking the research project .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.